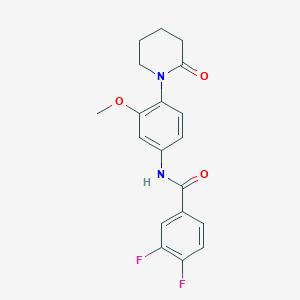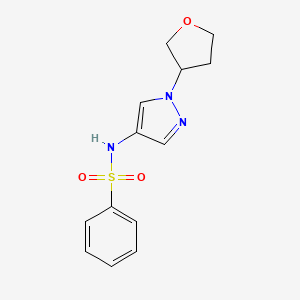![molecular formula C16H13BrN2S B2529409 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863000-94-6](/img/structure/B2529409.png)
4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a brominated heterocyclic molecule that incorporates both the benzo[d]thiazole and dihydroisoquinoline moieties. This structure suggests potential biological activity and could serve as a precursor or an intermediate in the synthesis of various pharmacologically relevant compounds.
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives has been reported using eco-friendly protocols that involve one-pot C–C and C–N bond formation strategies in water, without the need for metal catalysts . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved through the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, which could be a related approach for synthesizing the compound . The bromination of benzthiazole to form 2-bromobenzthiazole, a potential precursor to the target compound, has been successfully carried out in the gaseous phase at high temperatures .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . X-ray analysis has also been employed to determine the conformation and packing features of these molecules . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
The benzo[d]thiazole moiety in the compound is known to participate in various chemical reactions. For instance, novel benzo[d]thiazole analogues have been synthesized through a three-component condensation reaction involving substituted arylaldehyde and 2-amino-6-halo/4-methyl-benzo[d]thiazole . The bromine atom in the compound could also potentially undergo nucleophilic substitution reactions, as demonstrated in the selective synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the bromine atom and the benzo[d]thiazole and dihydroisoquinoline rings. The bromine atom could impart significant lipophilicity, while the heterocyclic rings could affect the molecule's electronic properties and reactivity. The compound's solubility in water and organic solvents, melting point, and stability would be key physical properties to consider. The related benzo[d]thiazole derivatives have shown wide functional group tolerance and efficient utilization of reactants in their synthesis .
科学的研究の応用
Synthesis and Characterization
4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole and its derivatives have been synthesized and characterized for various applications. Zablotskaya et al. (2013) reported the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which were characterized using spectroscopic methods and mass-spectrometry. The crystal structure of one such compound was determined to understand its conformational features. These compounds showed promising biological activities including psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects against tumor cell lines. Some demonstrated antimicrobial actions as well (Zablotskaya et al., 2013).
Anticonvulsant Properties
Ugale et al. (2012) synthesized a series of compounds incorporating the benzo[d]thiazol moiety and evaluated them as anticonvulsant agents. Specifically, 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one demonstrated significant activity against seizures. These findings indicate the potential of these compounds in the development of new anticonvulsant drugs (Ugale et al., 2012).
Catalytic Synthesis
He et al. (2016) developed a method for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines using a rhodium catalyst. The process involves the formation of a bromonium ylide as the key intermediate, demonstrating an innovative approach to synthesizing these compounds (He et al., 2016).
Fluorescent Heterocycles Synthesis
Kumar and Ila (2022) reported the synthesis of novel thiazolo-fused six- and seven-membered heterocycles with potential fluorescence applications. These compounds were synthesized via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. Some of these heterocycles exhibited yellow-green to green fluorescence, indicating their potential application in fluorescence-based technologies (Kumar & Ila, 2022).
作用機序
Target of Action
The primary target of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in steroid metabolism and is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the steroid metabolism pathway by inhibiting the function of AKR1C3. This enzyme is involved in the conversion of steroids, and its inhibition can disrupt this process, potentially affecting the growth and proliferation of certain cancer cells .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, which can disrupt steroid metabolism. This disruption can potentially lead to the inhibition of the growth and proliferation of certain cancer cells .
特性
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJEAYWGNUEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)




![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)